1-amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid
Description
Properties
IUPAC Name |
1-amino-3-propan-2-yl-2,3-dihydroindene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-8(2)10-7-13(14,12(15)16)11-6-4-3-5-9(10)11/h3-6,8,10H,7,14H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXUZTINRJOQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2=CC=CC=C12)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid (CAS No. 1803591-59-4) is a compound of interest due to its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, making it a candidate for further research in medicinal chemistry.
The chemical formula for this compound is C₁₃H₁₇NO₂, with a molecular weight of 219.28 g/mol. Its structural characteristics include:
- IUPAC Name : 1-amino-3-propan-2-yl-2,3-dihydroindene-1-carboxylic acid
- Appearance : Powder
- Storage Temperature : Room temperature
Biological Activity Overview
Research has indicated that compounds similar to this compound may exhibit various biological activities, including:
- Transport Mechanisms : The compound may interact with the LAT1 transporter, which is known for its role in transporting amino acids across the blood-brain barrier. This mechanism is crucial for drug delivery in central nervous system (CNS) therapies .
- Inhibition of Cancer Cell Growth : Similar indene derivatives have shown promise in inhibiting cancer cell proliferation by blocking specific signaling pathways involved in tumor growth. For instance, compounds designed as DDR1 inhibitors demonstrated significant efficacy against pancreatic cancer cells by suppressing epithelial-mesenchymal transition and colony formation .
Case Studies and Research Findings
Several studies have explored the biological implications of indene derivatives:
Study on LAT1 Transporter Activity
A study investigated the transport activity of various carboxylic acid bioisosteres related to amino acids. It was found that certain modifications could enhance or diminish their interaction with LAT1, indicating potential for optimizing drug designs targeting this transporter .
DDR1 Inhibition and Cancer Treatment
Research on related compounds has demonstrated that selective DDR1 inhibitors can effectively suppress cancer cell signaling pathways. For example, one compound showed an IC50 value of 14.9 nM against DDR1, highlighting the potential for indene derivatives in cancer therapeutics . This suggests that this compound may also possess similar inhibitory characteristics.
Comparative Analysis of Biological Activities
The table below summarizes the biological activities reported for various indene derivatives:
| Compound Name | Target Activity | IC50 Value (nM) | Notes |
|---|---|---|---|
| 7f | DDR1 Inhibition | 14.9 | Effective against pancreatic cancer cells |
| HA-Phe | LAT1 Transport | >200 | Weaker ligand compared to parent amino acids |
| Indene Derivative X | Cancer Cell Growth Inhibition | Varies | Specific to signaling pathway targeted |
Scientific Research Applications
Cancer Therapeutics
Research indicates that compounds similar to 1-amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid may play a crucial role in cancer treatment. Notably, studies have demonstrated the potential of related compounds in inducing apoptosis in cancer cells by targeting inhibitors of apoptosis proteins (IAPs). These compounds promote the degradation of cIAP-1 and cIAP-2, leading to increased sensitivity of cancer cells to apoptotic signals such as TNF-alpha and TRAIL .
Discoidin Domain Receptor Inhibition
Another promising application is the development of selective discoidin domain receptor (DDR) inhibitors. A study synthesized a series of compounds based on the dihydroindene structure, demonstrating that certain derivatives effectively inhibited DDR1 with high potency. This inhibition was linked to reduced signaling pathways associated with cancer cell proliferation and metastasis . The compound's ability to suppress collagen-induced signaling pathways further underscores its potential therapeutic applications in oncology.
Structure-Based Drug Design
The compound's unique structure allows for modifications that can enhance its biological activity. Structure-based drug design approaches have been employed to optimize derivatives of dihydroindene compounds, leading to the identification of candidates with improved selectivity and efficacy against specific targets involved in tumor growth and progression .
Case Study 1: DDR1 Inhibitors
In a notable study, researchers designed a series of 2-amino-2,3-dihydro-1H-indene derivatives that showed selective inhibition of DDR1 with an IC50 value of 14.9 nM. These compounds not only inhibited DDR1 but also demonstrated significant effects on pancreatic cancer cell lines, reducing colony formation and enhancing apoptotic responses . This highlights the therapeutic potential of modifying the dihydroindene scaffold for targeted cancer therapies.
Case Study 2: Inducing Apoptosis in Cancer Cells
A patent describes methods utilizing dihydroindene compounds to induce apoptosis in cancer cells by promoting the degradation of IAP proteins. The findings suggest that these compounds can sensitize resistant cancer cells to apoptosis, providing a novel approach for treating various malignancies .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Target | Activity |
|---|---|---|---|
| This compound | Structure | DDR1 | Selective inhibition |
| 2-Amino-2,3-dihydro-1H-indene derivatives | - | IAPs | Induce apoptosis |
| Other dihydroindene analogs | - | Various | Potential anticancer activity |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Indene Derivatives
Key analogs and their structural distinctions are summarized below:
Key Observations :
- Lipophilicity : The isopropyl group in the target compound enhances lipophilicity compared to methoxy or fluorine substituents, impacting membrane permeability and solubility .
- Acidity : The carboxylic acid group’s pKa is influenced by substituents. Fluorine (electron-withdrawing) lowers pKa, while methoxy (electron-donating) raises it .
- Synthetic Utility : Boc-protected analogs are used in peptide synthesis to prevent undesired side reactions .
Analog-Specific Modifications :
- Methoxy Derivatives: Introduced via electrophilic substitution or alkylation of phenolic intermediates .
- Fluorine Derivatives : Achieved via halogenation or nucleophilic aromatic substitution .
Preparation Methods
Key Steps:
- Preparation of carbamate intermediates : These are synthesized from indene derivatives bearing carbamate groups, often via reaction with suitable isocyanates or chloroformates.
- Hydrolysis process : The carbamate is hydrolyzed in a high boiling alcoholic solvent (e.g., 1-butanol), using acid or base catalysis, to liberate the amino group.
- Purification : The amino acid is purified through extraction, crystallization, or chromatography.
Data Table: Hydrolysis Conditions
| Parameter | Details |
|---|---|
| Solvent | 1- or 2-butanol |
| Catalyst | Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) |
| Temperature | 80–120°C |
| Reaction Time | 4–8 hours |
| Purification Method | Extraction, recrystallization |
Synthesis via Cyclization and Functionalization of Indene Derivatives
Another approach involves constructing the indene core via cyclization of suitable precursors, followed by selective functionalization to introduce the amino and propan-2-yl groups.
Key Steps:
- Preparation of substituted indene precursors : Starting from styrene derivatives or related aromatic compounds, cyclization is achieved through Friedel–Crafts or intramolecular cyclization reactions.
- Introduction of side chains : The propan-2-yl group is introduced via alkylation or addition reactions, often using Grignard reagents or organolithium compounds.
- Amino group installation : Nucleophilic amination or reductive amination methods are employed to introduce the amino group at the desired position.
Data Table: Cyclization and Functionalization
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | Lewis acids (e.g., AlCl₃), heat | Form indene ring |
| Alkylation | Propan-2-yl halides, base (e.g., K₂CO₃) | Attach propan-2-yl group |
| Amination | Ammonia or amine derivatives, catalytic conditions | Install amino group |
Asymmetric Synthesis via Diastereomeric Resolution
Research indicates the feasibility of asymmetric synthesis through diastereomeric resolution, especially when producing optically active forms. A notable method involves starting from racemic precursors and resolving them using chiral auxiliaries, such as oxazolidinones, as demonstrated in recent studies on indane derivatives.
Key Steps:
- Preparation of racemic indene-1-carboxylic acid : Via standard cyclization or functionalization routes.
- Chiral auxiliary attachment : Using chiral oxazolidinone derivatives to form diastereomeric complexes.
- Resolution and separation : Diastereomers are separated by chromatography or crystallization.
- Deprotection : Removal of the auxiliary yields the enantiomerically pure amino acid.
Data Table: Asymmetric Synthesis
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Racemic precursor synthesis | Cyclization of styrene derivatives | Form racemic indene carboxylic acids |
| Chiral auxiliary coupling | Oxazolidinone derivatives, coupling agents | Form diastereomeric complexes |
| Separation | Chromatography or crystallization | Enantiomeric enrichment |
| Auxiliary removal | Acidic or basic hydrolysis | Obtain optically active amino acid |
Summary of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Hydrolysis of carbamate derivatives | Straightforward, high yield | Requires suitable carbamate intermediates |
| Cyclization and functionalization | Versatile, allows for structural modifications | Multi-step process, potential for side reactions |
| Asymmetric synthesis with resolution | Produces enantiomerically pure compounds | Additional steps, waste of undesired enantiomer |
Research Findings and Data Synthesis
Recent research emphasizes the importance of optimizing reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and stereoselectivity. For example, the hydrolysis step benefits from high boiling solvents like 1-butanol at elevated temperatures, while asymmetric resolution techniques leverage chiral auxiliaries to achieve high enantiomeric excess.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
